N-ethyl-3,5-difluorobenzamide
Overview
Description
N-ethyl-3,5-difluorobenzamide is an organic compound with the molecular formula C9H9F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions, and an ethyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,5-difluorobenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzoic acid.
Amidation Reaction: The 3,5-difluorobenzoic acid is converted to 3,5-difluorobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Formation of this compound: The 3,5-difluorobenzoyl chloride is then reacted with ethylamine (C2H5NH2) in the presence of a base such as triethylamine (Et3N) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 3,5-difluorobenzoic acid, thionyl chloride, and ethylamine are handled in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3,5-difluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols are used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) is used in an aqueous medium under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with different functional groups replacing the fluorine atoms.
Reduction: N-ethyl-3,5-difluoroaniline.
Oxidation: N-ethyl-3,5-difluorobenzoic acid.
Scientific Research Applications
N-ethyl-3,5-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-ethyl-3,5-difluorobenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The ethyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3,5-difluorobenzamide: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-2,4-difluorobenzamide: Similar structure but with fluorine atoms at the 2 and 4 positions.
N-ethyl-3,5-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
N-ethyl-3,5-difluorobenzamide is unique due to the presence of fluorine atoms at the 3 and 5 positions, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets. The ethyl group can also affect the compound’s pharmacokinetic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-ethyl-3,5-difluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIJBBAYAAOBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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